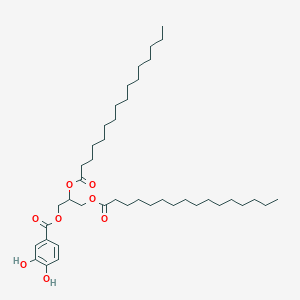![molecular formula C21H40O2Si B14174170 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol CAS No. 920019-06-3](/img/structure/B14174170.png)
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl ether group and multiple conjugated double bonds within its dodeca-trien-1-ol framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include dodeca-4,6,8-trien-1-ol and tri(propan-2-yl)silyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. A common solvent used is tetrahydrofuran (THF), and the reaction is typically performed at low temperatures to control the reactivity of the intermediates.
Catalysts and Reagents: Catalysts such as pyridine or imidazole may be used to facilitate the formation of the silyl ether bond. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom of tri(propan-2-yl)silyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or recrystallization may be employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-4,6,8-trien-1-one, while reduction could produce dodeca-4,6,8-trien-1-ol.
科学研究应用
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol involves its interaction with molecular targets and pathways The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes
相似化合物的比较
Similar Compounds
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal: This compound is structurally similar but contains an aldehyde group instead of a hydroxyl group.
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-one: This compound features a ketone group in place of the hydroxyl group.
Uniqueness
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is unique due to its specific combination of a silyl ether group and multiple conjugated double bonds. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
920019-06-3 |
|---|---|
分子式 |
C21H40O2Si |
分子量 |
352.6 g/mol |
IUPAC 名称 |
12-tri(propan-2-yl)silyloxydodeca-4,6,8-trien-1-ol |
InChI |
InChI=1S/C21H40O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,19-22H,13-18H2,1-6H3 |
InChI 键 |
MORREHSTSDVTKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)



![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)

![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)

![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

